molecular formula C11H13N3O B2465540 (But-2-yn-1-yl)[(5-methyl-1,3,4-oxadiazol-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1394655-34-5

(But-2-yn-1-yl)[(5-methyl-1,3,4-oxadiazol-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2465540
CAS No.: 1394655-34-5
M. Wt: 203.245
InChI Key: OCYWYDYUNKSHDQ-UHFFFAOYSA-N
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Description

(But-2-yn-1-yl)(5-methyl-1,3,4-oxadiazol-2-yl)methylamine is a complex organic compound characterized by the presence of multiple functional groups, including alkyne and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-2-yn-1-yl)(5-methyl-1,3,4-oxadiazol-2-yl)methylamine typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The alkyne groups can be introduced via Sonogashira coupling reactions, which involve the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as column chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(But-2-yn-1-yl)(5-methyl-1,3,4-oxadiazol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (But-2-yn-1-yl)(5-methyl-1,3,4-oxadiazol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical studies.

Medicine

In medicinal chemistry, (But-2-yn-1-yl)(5-methyl-1,3,4-oxadiazol-2-yl)methylamine has potential applications as a pharmacophore in the design of new drugs. Its structural features can be exploited to develop compounds with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and functional group compatibility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (But-2-yn-1-yl)(5-methyl-1,3,4-oxadiazol-2-yl)methylamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    (But-2-yn-1-yl)(5-methyl-1,3,4-thiadiazol-2-yl)methylamine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    (But-2-yn-1-yl)(5-methyl-1,3,4-triazol-2-yl)methylamine: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of (But-2-yn-1-yl)(5-methyl-1,3,4-oxadiazol-2-yl)methylamine lies in its combination of alkyne and oxadiazole functional groups, which confer distinct reactivity and potential applications. The presence of these groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-4-6-8-14(7-5-2)9-11-13-12-10(3)15-11/h2H,7-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYWYDYUNKSHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC1=NN=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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